molecular formula C8H9NO4S B162711 Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate CAS No. 129846-97-5

Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate

Cat. No. B162711
M. Wt: 215.23 g/mol
InChI Key: SPUWZMYCPBIJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways.

Biochemical And Physiological Effects

Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, this compound has been found to possess antitumor activity against various cancer cell lines. It has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its mechanism of action, which could lead to a better understanding of its biological effects. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective treatments for various diseases.

Synthesis Methods

Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl acetoacetate with thiosemicarbazide to form 2-ethoxy-4-thioxo-1,3-thiazine-6-carboxylic acid. This compound is then treated with methyl iodide to form the final product, methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate.

Scientific Research Applications

Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate has been the subject of scientific research due to its potential applications in the development of new drugs. This compound has been found to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

properties

CAS RN

129846-97-5

Product Name

Methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 2-ethoxy-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C8H9NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h4H,3H2,1-2H3

InChI Key

SPUWZMYCPBIJIY-UHFFFAOYSA-N

SMILES

CCOC1=NC(=O)C=C(S1)C(=O)OC

Canonical SMILES

CCOC1=NC(=O)C=C(S1)C(=O)OC

synonyms

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-4-oxo-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.